molecular formula C₆H₃D₉O B1145400 Pinacolone-d9 CAS No. 42983-09-5

Pinacolone-d9

Cat. No. B1145400
CAS RN: 42983-09-5
M. Wt: 109.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Pinacolone-d9 is a high-quality, certified reference material . It is an intermediate produced in the synthesis of Stiripentol-d9, a labelled epilepsy drug . It has been used as co-therapy for the treatment of epilepsy . It inhibits the enzymes responsible for the metabolism of other anti-convulsant agents .


Synthesis Analysis

The synthesis of Pinacolone-d9 involves a process known as the Pinacol Rearrangement . This process begins with the synthesis of α-glycol (pinacol) from ketone by radical condensation . The ketone is treated with an active metal (Na or Mg), resulting in a transfer of an electron to the carbonyl producing a cetyl radical, which dimerizes, leading to C−C bond formation and yielding the diol . The pinacolinic transposition is formally a dehydration between two molecules of ketone catalyzed by an acid medium .


Molecular Structure Analysis

The molecular formula of Pinacolone-d9 is C26 H34 N2 O13 . It has a molecular weight of 582.554 .


Chemical Reactions Analysis

The Pinacol Rearrangement is a key chemical reaction involving Pinacolone-d9 . This reaction occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .


Physical And Chemical Properties Analysis

Pinacolone-d9 is soluble in hot water . It has a density of 0.967 g/ml . Its melting point is 40-43°C and its boiling point is 171-172°C .

Mechanism of Action

The mechanism of action of Pinacolone-d9 involves a series of steps . The reaction is carried out in an acidic medium, where the hydroxide group of the pinacol is protonated by the acid . Water is then removed from the compound, leaving behind a carbocation . The methyl group shifts to the positively charged carbon in a rearrangement of the compound . Finally, the oxygen atom which is doubly bonded to the carbon is now deprotonated, giving rise to the required pinacolone .

Safety and Hazards

Pinacolone-d9 is highly flammable and harmful if swallowed . It is toxic if inhaled . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Pinacolone-d9 is a significant compound in the field of neurological research . It is used in the study of various neurological conditions such as addiction, Alzheimer’s, depression, epilepsy, memory, learning and cognition, nociception, Parkinson’s, schizophrenia, sleep, stress and anxiety, stroke, and pain and inflammation . The future directions of Pinacolone-d9 research could involve further exploration of its potential applications in these areas.

properties

CAS RN

42983-09-5

Product Name

Pinacolone-d9

Molecular Formula

C₆H₃D₉O

Molecular Weight

109.21

synonyms

3,3-Di(methyl-d3)-2-butanone-4,4,4-d3

Origin of Product

United States

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